

Application Notes and Protocols for 5-O-Methyllatifolin in Cell-Based Assays

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Compound of Interest		
Compound Name:	5-O-Methyllatifolin	
Cat. No.:	B13813088	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-O-Methyllatifolin is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. As with many flavonoids, its mechanism of action is thought to involve the modulation of key cellular signaling pathways. These application notes provide an overview of the utility of **5-O-Methyllatifolin** in various cell-based assays and offer detailed protocols for investigating its biological effects.

Biological Activities

Preliminary studies suggest that **5-O-Methyllatifolin** may exert its effects through:

- Anti-inflammatory activity: Inhibition of pro-inflammatory mediators and signaling pathways such as Nuclear Factor-kappa B (NF-κB).
- Anticancer activity: Induction of apoptosis and inhibition of proliferation in cancer cell lines.

The following sections detail experimental approaches to characterize these activities in a laboratory setting.

Data Presentation: Quantitative Analysis of 5-O-Methyllatifolin Activity



While specific experimental data for **5-O-Methyllatifolin** is emerging, the following table provides a template for summarizing typical quantitative data obtained from cell-based assays for a flavonoid compound. Researchers can populate this table with their experimental findings.

Assay Type	Cell Line	Parameter	5-O- Methyllatifoli n Concentratio n	Result	Positive Control
Cell Viability	MCF-7 (Breast Cancer)	IC50	0-100 μΜ	User-defined	Doxorubicin
Cell Viability	HCT-116 (Colon Cancer)	IC50	0-100 μΜ	User-defined	5-Fluorouracil
Apoptosis Assay	MCF-7	% Apoptotic Cells	25, 50 μΜ	User-defined	Staurosporin e
Cytokine Production	RAW 264.7 (Macrophage)	IL-6 Inhibition (%)	10, 25, 50 μΜ	User-defined	Dexamethaso ne
Cytokine Production	RAW 264.7	TNF-α Inhibition (%)	10, 25, 50 μΜ	User-defined	Dexamethaso ne
NF-ĸB Activity	HEK293-NF- кВ Reporter	IC50	0-50 μΜ	User-defined	BAY 11-7082

Experimental Protocols

Anticancer Activity: Cell Viability (MTT Assay)

This protocol determines the concentration of **5-O-Methyllatifolin** that inhibits the growth of cancer cells by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.[1] [2][3]

Materials:



- Cancer cell lines (e.g., MCF-7, HCT-116)
- Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 5-O-Methyllatifolin stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of **5-O-Methyllatifolin** in culture medium. Replace the medium in the wells with 100 μL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
 Determine the IC50 value by plotting cell viability against the logarithm of the compound



concentration and fitting the data to a dose-response curve.[4][5]



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Caption: Workflow for determining cell viability using the MTT assay.

Anti-Inflammatory Activity: Measurement of Cytokine Production

This protocol measures the effect of **5-O-Methyllatifolin** on the production of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 murine macrophage cell line
- DMEM with 10% FBS and antibiotics
- 5-O-Methyllatifolin stock solution (in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- ELISA kits for TNF-α and IL-6
- · 24-well plates

Protocol:

• Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.





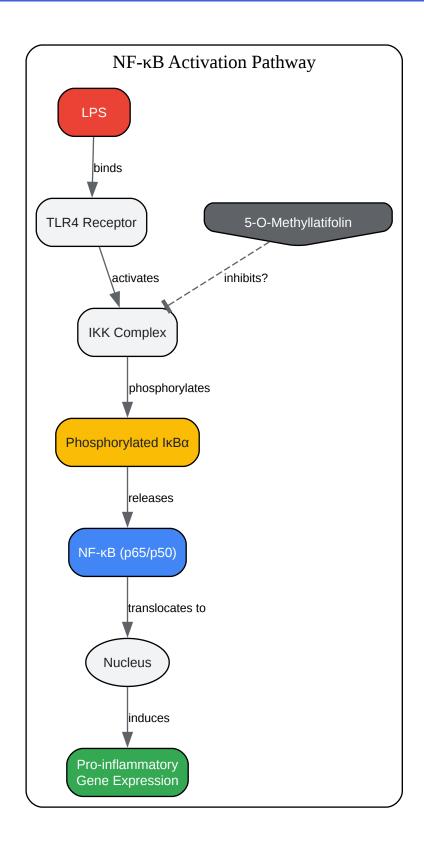


- Pre-treatment: Treat the cells with various concentrations of **5-O-Methyllatifolin** for 1 hour.
- Stimulation: Add LPS to a final concentration of 1 μ g/mL to all wells except the negative control.
- Incubation: Incubate the plates for 24 hours at 37°C.
- Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
- ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6][7][8]
- Data Analysis: Calculate the percentage inhibition of cytokine production by 5-O-Methyllatifolin compared to the LPS-only treated cells.









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